DS69910557

hPTHR1 IC50 structure-activity relationship

Many hPTHR1 antagonists fail due to hERG-related cardiotoxicity or poor oral bioavailability, confounding in vivo bone metabolism studies. DS69910557 was specifically engineered with a 3-fluoroazetidine and zwitterionic cyclohexanecarboxylic acid moiety to overcome these class-wide liabilities. • Potent hPTHR1 antagonism (IC50 0.08 μM) with superior hERG selectivity • Proven oral bioavailability and in vivo efficacy in lowering plasma calcium in rodent models • Ideal for chronic dosing studies in hypercalcemia of malignancy, primary hyperparathyroidism, and osteoporosis research. ≥98% purity. Global shipping available.

Molecular Formula C32H33Cl2FN4O3
Molecular Weight 611.5 g/mol
Cat. No. B10861409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDS69910557
Molecular FormulaC32H33Cl2FN4O3
Molecular Weight611.5 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=N2)Cl)C3=C(C=C(C=C3)Cl)N(C1=O)C4=CC=C(C=C4)N5CC(C5)(CNC6CCC(CC6)C(=O)O)F)C
InChIInChI=1S/C32H33Cl2FN4O3/c1-31(2)28-26(13-21(34)15-36-28)25-12-5-20(33)14-27(25)39(30(31)42)24-10-8-23(9-11-24)38-17-32(35,18-38)16-37-22-6-3-19(4-7-22)29(40)41/h5,8-15,19,22,37H,3-4,6-7,16-18H2,1-2H3,(H,40,41)
InChIKeyJAOGFYSXDYNYSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid: Potent & Selective hPTHR1 Antagonist for Calcium Homeostasis Research


4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid, also designated as compound 19e and DS69910557, is a synthetic, zwitterionic small molecule from the pyrido[2,3-d][1]benzazepin-6-one class [1]. It functions as a potent and selective antagonist of the human parathyroid hormone receptor 1 (hPTHR1), a class B GPCR that is the primary regulator of mineral ion homeostasis in bone and kidney [2]. Unlike alternative hPTHR1 antagonists, this compound is distinguished by its demonstrated oral bioavailability and robust in vivo efficacy .

Why 4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid Cannot Be Substituted by Generic hPTHR1 Antagonists


In-class substitution of hPTHR1 antagonists is unreliable due to significant performance gaps in safety and pharmacokinetic profiles. Many hPTHR1 antagonists exhibit potent on-target activity but fail in development due to dose-limiting cardiovascular toxicity from hERG channel inhibition or poor oral bioavailability [1]. The strategic incorporation of a 3-fluoroazetidine and zwitterionic cyclohexanecarboxylic acid moiety in this compound was specifically engineered to overcome these class-wide liabilities, achieving a favorable balance of potency, hERG selectivity, and oral efficacy [2]. Substituting this compound with a less optimized analog risks introducing cardiotoxicity or nullifying in vivo activity, undermining experimental validity in calcium homeostasis research .

Quantitative Differentiation Guide: 4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid


hPTHR1 Antagonistic Potency: 3.5-Fold Improvement Over the Lead Azetidine Compound

Compound 19e (DS69910557) achieved a 3.5-fold increase in hPTHR1 antagonistic potency compared to its direct azetidine precursor, lead compound 2 [1]. This improvement was realized through optimization of the linker and terminal acid moiety, moving from an azetidine linker to a more refined 3-fluoroazetidine and cyclohexanecarboxylic acid structure .

hPTHR1 IC50 structure-activity relationship

Cardiovascular Safety Profile: High Selectivity Against hERG Channel

DS69910557 exhibits significant selectivity for hPTHR1 over the human ether-a-go-go-related gene (hERG) potassium channel, a critical off-target associated with QT prolongation and cardiac arrhythmias [1]. The compound's hERG IC50 was measured at >3 μM, providing a substantial safety window relative to its hPTHR1 IC50 of 0.08 μM [2]. This is a notable improvement over earlier scaffolds and addresses a common liability among related GPCR antagonists .

hERG cardiotoxicity selectivity safety pharmacology

In Vivo Efficacy: Oral Administration Lowers Plasma Calcium

DS69910557 demonstrates functional in vivo activity following oral administration, a key differentiator from many hPTHR1 antagonists that lack oral bioavailability [1]. In a rat model, a single oral dose of 5 mg/kg DS69910557 resulted in a significant decrease in plasma calcium concentration . This confirms that the compound not only engages its target in a living organism but also modulates the physiological pathway it was designed to affect .

in vivo oral bioavailability calcium homeostasis pharmacodynamics

Optimal Scientific and Industrial Applications for 4-[[1-[4-(2,9-Dichloro-5,5-dimethyl-6-oxopyrido[2,3-d][1]benzazepin-7-yl)phenyl]-3-fluoroazetidin-3-yl]methylamino]cyclohexane-1-carboxylic acid


Investigating Calcium-Sensing and Bone Metabolism Pathways In Vivo

Due to its proven oral bioavailability and in vivo efficacy in lowering plasma calcium [1], DS69910557 is the compound of choice for chronic dosing studies in rodent models of bone metabolism. Its favorable hERG selectivity minimizes confounding cardiovascular effects, enabling researchers to isolate the impact of hPTHR1 antagonism on bone density, osteoblast/osteoclast activity, and mineral ion homeostasis [2].

Functional Studies of hPTHR1 in Hypercalcemia of Malignancy and Hyperparathyroidism Models

For researchers modeling disease states characterized by elevated serum calcium, such as hypercalcemia of malignancy or primary hyperparathyroidism, DS69910557 provides a direct and pharmacologically relevant tool [1]. Its potent hPTHR1 antagonism (IC50 0.08 μM) and oral dosing capability [2] allow for physiologically relevant modulation of the target pathway, offering a robust method for evaluating therapeutic hypotheses and downstream signaling events.

Assessing hPTHR1 Pharmacology in Primary Cell and Tissue Assays

The compound's zwitterionic nature and high potency make it well-suited for ex vivo and in vitro studies using primary cells, such as osteoblasts or kidney cells, that endogenously express hPTHR1 [1]. Its clean selectivity profile over hERG ensures that observed effects on cAMP production or calcium flux are due to specific hPTHR1 antagonism, providing cleaner, more interpretable data compared to less selective alternatives [2].

Benchmarking Novel hPTHR1 Antagonists in Drug Discovery Programs

DS69910557 serves as an ideal benchmark and reference standard for medicinal chemistry programs seeking to develop next-generation hPTHR1 antagonists [1]. Its well-characterized profile of potent in vitro activity (IC50 0.08 μM) , high hERG selectivity [2], and oral in vivo efficacy [3] provides a clear target product profile for new compounds to match or exceed, accelerating structure-activity relationship (SAR) studies and lead optimization efforts.

Technical Documentation Hub

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